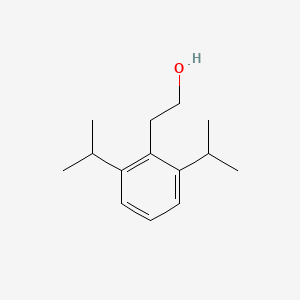

2-(2,6-Diisopropylphenyl)ethanol

Description

Significance of Sterically Hindered Aryl Ethanol (B145695) Derivatives in Organic Chemistry

Aryl ethanol derivatives are a fundamental class of organic compounds characterized by a hydroxyl group (-OH) attached to an ethyl group, which is in turn bonded to an aromatic ring. The strategic placement of bulky substituents on the aryl ring introduces steric hindrance, a phenomenon where the size of molecular groups impedes chemical reactions. youtube.comyoutube.com This steric shielding is not a limitation but a powerful tool in chemical design.

Sterically hindered aryl ethanols are crucial intermediates in the synthesis of a wide array of organic molecules. Their hydroxyl group can be readily converted into other functional groups, providing a versatile handle for constructing more complex structures. The bulky aryl component can:

Influence Reaction Selectivity: By physically blocking certain approaches of a reactant to the reactive center, steric hindrance can direct the outcome of a chemical reaction towards a specific desired product.

Control Molecular Conformation: The spatial arrangement of the bulky groups can lock the molecule into a specific three-dimensional shape, which is critical for applications in areas like asymmetric catalysis and materials science.

The synthesis of sterically hindered diaryl ethers, for example, often relies on precursors that can overcome the steric challenge of bringing two bulky aryl groups together. nih.gov The principles of steric hindrance are foundational in understanding reaction mechanisms and designing new synthetic pathways. youtube.comyoutube.com

Overview of the 2,6-Diisopropylphenyl Moiety in Chemical Design

The 2,6-diisopropylphenyl (DIPP) group is one of the most widely employed bulky substituents in modern chemistry. beilstein-journals.orgnih.gov Its two isopropyl groups, positioned ortho to the point of attachment, create a significant steric barrier around the bond connecting the phenyl ring to the rest of the molecule. This feature has made the DIPP moiety a cornerstone in ligand design for coordination chemistry and catalysis. researchgate.netnih.gov

The primary function of the DIPP group in ligand design is to stabilize metal centers in various oxidation states. By enveloping the metal, the bulky DIPP groups can prevent the aggregation of catalyst particles, maintain the desired coordination number, and protect the reactive metal center from deactivating side reactions. This leads to catalysts with higher activity, selectivity, and longevity.

A paramount example of the DIPP group's utility is in the development of N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.govnih.gov NHCs are a class of persistent carbenes that have revolutionized the field of catalysis. Ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), which feature two DIPP groups, are now ubiquitous in organometallic chemistry and are used in a vast number of catalytic transformations, including olefin metathesis and cross-coupling reactions. beilstein-journals.orgnih.govnih.govresearchgate.net The steric bulk provided by the DIPP groups is directly responsible for the high performance of these catalysts.

Scope and Research Trajectories of 2-(2,6-Diisopropylphenyl)ethanol

This compound serves as a critical starting material for synthesizing molecules that incorporate the beneficial DIPP group. Its primary research application is as a precursor to N-heterocyclic carbene (NHC) ligands. The ethanol functional group can be converted into an amine, which is then used to construct the imidazolium (B1220033) or imidazolinium ring system of the NHC precursor salt. beilstein-journals.orgnih.gov

For instance, the synthesis of the widely used SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidine) ligand precursor often starts from materials derived from 2,6-diisopropylaniline (B50358), a close chemical relative of this compound. nih.gov The methodologies developed for these systems are often adaptable, highlighting the potential of this compound as a versatile building block for new and modified NHC ligands. Researchers are continually exploring new ligand architectures to fine-tune the electronic and steric properties of catalysts for specific applications, and building blocks like this ethanol derivative are essential for this endeavor. bohrium.comacs.org

Future research is likely to focus on leveraging this compound to create novel chiral NHC ligands for asymmetric catalysis, where controlling the three-dimensional environment around a metal center is paramount. Furthermore, its use may extend to the synthesis of new materials where the bulky DIPP group can influence properties such as porosity, stability, and intermolecular interactions.

Data Table for this compound

| Property | Value |

| CAS Number | 166519-11-5 |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.33 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Note: Physical property data such as melting point, boiling point, and density are not consistently reported in the surveyed literature and may require experimental determination. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2-[2,6-di(propan-2-yl)phenyl]ethanol |

InChI |

InChI=1S/C14H22O/c1-10(2)12-6-5-7-13(11(3)4)14(12)8-9-15/h5-7,10-11,15H,8-9H2,1-4H3 |

InChI Key |

HJEPDSMAYJRHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 2,6 Diisopropylphenyl Ethanol

Derivatization Reactions

The formation of imines, also known as Schiff bases, from 2,6-diisopropylaniline (B50358) is a significant derivatization pathway. researchgate.net These reactions typically involve the condensation of the primary amine group of 2,6-diisopropylaniline with an aldehyde or a ketone. researchgate.netmasterorganicchemistry.com The bulky isopropyl groups flanking the amine functionality in 2,6-diisopropylaniline introduce considerable steric hindrance, which influences its reactivity and the stability of the resulting imine products. These sterically encumbered imines are valuable as ligands in coordination chemistry and as precursors for various organic syntheses. wikipedia.org

The synthesis of these derivatives is generally achieved through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The reaction can be facilitated by acid or base catalysis, or by heating. nih.gov Due to the steric bulk of 2,6-diisopropylaniline, specific catalysts and reaction conditions are often necessary to achieve good yields. For instance, p-toluenesulfonic acid has been used as a catalyst for the condensation of 2,6-diisopropylaniline with β-dicarbonyl compounds like triacetylmethane (B1294483) in toluene. sigmaaldrich.comsigmaaldrich.com

A variety of carbonyl compounds have been successfully reacted with 2,6-diisopropylaniline to produce a diverse range of imine ligands. The condensation with diacetylpyridine (B91181) and acetylacetone (B45752) yields diiminopyridine and NacNac ligands, respectively, which are important in the field of transition metal chemistry. wikipedia.org Furthermore, hindered imines have been synthesized using a phase-transfer catalyzed reaction involving 2,6-dialkylanilines (including 2,6-diisopropylaniline), ketones, chloroform, and sodium hydroxide. researchgate.net The choice of reactants and conditions allows for the targeted synthesis of multitopic Schiff-base ligand precursors. sigmaaldrich.comsigmaaldrich.com

The reaction conditions for the formation of imines from 2,6-diisopropylaniline can vary significantly depending on the carbonyl substrate. For example, the reaction with 1,1,1-trifluoro-2,4-pentanedione (B1197229) in the presence of TiCl4 required prolonged reflux to proceed, highlighting the challenges posed by sterically demanding substrates. researchgate.net In contrast, other methods have been developed to improve efficiency, such as the use of microwave irradiation in the absence of a solvent for reactions with aromatic aldehydes, although this is more general for less hindered amines. organic-chemistry.org

The following table summarizes selected research findings on the synthesis of imines and Schiff bases from 2,6-diisopropylaniline.

Table 1: Synthesis of Imines and Schiff Bases from 2,6-Diisopropylaniline

| Carbonyl Compound | Catalyst/Reagents | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Triacetylmethane | p-Toluenesulfonic acid | Toluene | 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione | sigmaaldrich.comsigmaaldrich.com |

| Acetylacetone | Not specified | Not specified | NacNac ligand | wikipedia.org |

| Diacetylpyridine | Not specified | Not specified | Diiminopyridine ligand | wikipedia.org |

| Ketones (general) | Chloroform, Sodium Hydroxide (Phase-Transfer Catalyst) | Not specified | Hindered Imines | researchgate.net |

| Cyclohexanone | Acetic acid | 1,2-Dichloroethane | N-cyclohexylidene-2,6-diisopropylaniline | orgsyn.org |

Role As a Precursor in Advanced Organic Synthesis

Synthesis of Bulky N-Heterocyclic Carbene (NHC) Precursors from 2-(2,6-Diisopropylphenyl)ethanol Derivatives

Derivatives of the 2,6-diisopropylphenyl scaffold are critical for synthesizing some of the most common and effective bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analogue, SIPr. beilstein-journals.org These NHCs are prized for their ability to stabilize a wide variety of metal centers and for their success in catalyzing challenging cross-coupling reactions. beilstein-journals.org The primary derivative used for this purpose is 2,6-diisopropylaniline (B50358).

The synthesis of NHC precursors, which are typically stable imidazolium (B1220033) or imidazolidinium salts, is a well-established multi-step process.

Imidazolium Salts (e.g., IPr·HCl): The most common route to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl or IDip·HCl) begins with the condensation of two equivalents of 2,6-diisopropylaniline with glyoxal (B1671930). beilstein-journals.orgchemspider.com This reaction forms a diimine intermediate, N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine. rsc.org This intermediate is then cyclized to form the five-membered imidazolium ring. This cyclization can be achieved using various reagents, such as paraformaldehyde and a source of acid like anhydrous HCl or chlorotrimethylsilane. beilstein-journals.orgresearchgate.net

| Precursor | Reagents | Product | Typical Yield | Reference |

| N,N'-bis(2,6-diisopropylphenyl)ethylenediimine | Paraformaldehyde, Chlorotrimethylsilane, Ethyl Acetate | IPr·HCl | 85% | beilstein-journals.org |

| N,N'-bis(2,6-diisopropylphenyl)ethylenediimine | Paraformaldehyde, 4M HCl in Dioxane | IPr·HCl | 58-100% | rsc.org |

| 2,6-diisopropylaniline, Glyoxal | Two-step: 1. Condensation 2. Cyclization with Paraformaldehyde and HCl | IPr·HCl | ~50% (initially) | beilstein-journals.org |

Imidazolidinium Salts (e.g., SIPr·HCl): The synthesis of the saturated analogue, 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl or SIDip·HCl), follows a similar path but includes an additional reduction step. researchgate.net The diimine intermediate formed from the initial condensation is reduced to the corresponding diamine, N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diamine. This saturated diamine is then cyclized, often using triethyl orthoformate, to yield the imidazolidinium salt. researchgate.net Microwave-assisted synthesis has been shown to significantly shorten reaction times for these cyclization steps. beilstein-journals.org

The effectiveness of NHC ligands like IPr and SIPr is largely dictated by their steric properties. The 2,6-diisopropylphenyl substituents are the key to this design. beilstein-journals.orgwikipedia.org

Steric Shielding: The two isopropyl groups are positioned ortho to the nitrogen atoms of the heterocyclic ring. This arrangement forces them to flank the metal center to which the carbene is coordinated. This creates a sterically congested environment that protects the metal center, preventing undesirable side reactions such as the formation of inactive metal species.

Influence on Reactivity: The bulky framework can promote challenging catalytic steps, such as reductive elimination in cross-coupling cycles, by creating steric pressure that favors the formation of the product and dissociation from the metal center. This steric influence is a primary reason for the widespread use of IPr- and SIPr-ligated catalysts in modern organic synthesis. beilstein-journals.org

Formation of Diimine Ligands and Related Chelating Systems

The 2,6-diisopropylphenyl moiety is a fundamental building block for a variety of chelating ligands beyond NHCs, most notably diimines and β-diketiminates (often called NacNac ligands). wikipedia.org These ligands are synthesized through straightforward condensation reactions.

The condensation of 2,6-diisopropylaniline with dicarbonyl compounds is a versatile method for creating bidentate ligands. wikipedia.org

Reaction with Glyoxal: As mentioned previously, the reaction of 2,6-diisopropylaniline with a 40% aqueous solution of glyoxal readily produces N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine. chemspider.comrsc.org This reaction proceeds efficiently, often in an alcohol solvent like n-propanol or methanol, sometimes with a catalytic amount of acid, to yield the diimine product as a crystalline solid. chemspider.comrsc.org

Reaction with Diketones: Other diketones can be used to create different ligand backbones. For instance, condensation with 2,3-butanedione (B143835) yields N,N'-bis-(2,6-diisopropylphenyl)butane-2,3-diimine, which is also a precursor for NHC ligands with a substituted backbone. rsc.org Condensation with β-diketones like acetylacetone (B45752) (2,4-pentanedione) leads to the formation of β-diketiminate (NacNac) ligands, which are highly versatile monoanionic, bidentate ligands used extensively in coordination chemistry and catalysis. wikipedia.org

| Aniline Derivative | Dicarbonyl Compound | Ligand Type | Resulting Ligand | Reference |

| 2,6-diisopropylaniline | Glyoxal | α-Diimine | N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine | chemspider.comrsc.org |

| 2,6-diisopropylaniline | 2,3-Butanedione | α-Diimine | N,N'-bis-(2,6-diisopropylphenyl)butane-2,3-diimine | rsc.org |

| 2,6-diisopropylaniline | Acetylacetone | β-Diketiminate (NacNac) | Ligand based on a pentane-2,4-dione backbone | wikipedia.orgchemicalbook.com |

N-acyl-thioureas are a class of ligands known for their versatile coordination modes. The synthesis of derivatives bearing the bulky 2,6-diisopropylphenyl group can be achieved through established methods. The general strategy involves the reaction of an isothiocyanate with a nucleophile. mdpi.comnih.gov

A common pathway involves the condensation of an acid chloride with ammonium (B1175870) or potassium thiocyanate (B1210189) in an anhydrous solvent like acetone. mdpi.comnih.gov This generates an N-acyl isothiocyanate intermediate in situ. Subsequent addition of an amine, in this case, 2,6-diisopropylaniline, to the reaction mixture results in a nucleophilic attack on the isothiocyanate carbon, forming the desired N-acyl-N'-(2,6-diisopropylphenyl)thiourea product. mdpi.comnih.gov An alternative route involves the synthesis of 2,6-diisopropyl-4-phenoxy-phenyl isothiocyanate, which can then be reacted to form the corresponding thiourea (B124793) derivative. google.com These thiourea derivatives are valuable as ligands in coordination chemistry and as precursors for various heterocyclic compounds. researchgate.net

Precursors for Polymeric Materials and Macromolecules

The 2,6-diisopropylphenyl moiety, derived from precursors like this compound or 2,6-diisopropylaniline, can be incorporated into macromolecules and polymers, either as part of the polymer backbone or as a component of a catalyst used for polymerization.

The functional groups on these precursors are key to their use in polymer synthesis. The hydroxyl group of this compound or the amine group of 2,6-diisopropylaniline can serve as reactive sites for step-growth polymerization. ksu.edu.sa For example, this compound could act as a monomer in the synthesis of polyesters or polyurethanes by reacting with diacids or diisocyanates, respectively. ksu.edu.sa This would incorporate the bulky, hydrophobic 2,6-diisopropylphenyl group into the polymer chain, potentially imparting unique thermal and mechanical properties.

Furthermore, ligands derived from these precursors play a crucial role in catalytic polymerization. α-Diimine nickel(II) complexes, synthesized from 2,6-diisopropylaniline derivatives, are effective catalysts for ethylene (B1197577) polymerization. nih.gov The steric and electronic properties of the bulky diimine ligand, governed by the 2,6-diisopropylphenyl groups, directly influence the catalytic activity, thermal stability, and the molecular weight and morphology of the resulting polyethylene (B3416737). nih.gov In some cases, these catalysts are functionalized to allow for covalent attachment to solid supports like silica, enabling the creation of heterogeneous catalysts that are easily separable and reusable. nih.gov

Monomer Synthesis for Controlled Polymerization

The conversion of an alcohol into a polymerizable monomer is a fundamental transformation in polymer chemistry. For this compound, several general synthetic routes could theoretically be employed to create monomers suitable for controlled polymerization techniques.

One of the most common methods to transform an alcohol into a monomer is through esterification with acrylic acid or methacrylic acid (or their more reactive acyl chlorides) to form the corresponding (meth)acrylate monomer. This reaction is typically catalyzed by an acid or involves a coupling agent. The resulting monomer, 2-(2,6-diisopropylphenyl)ethyl (meth)acrylate, would possess a vinyl group that can undergo various forms of free-radical polymerization. For controlled polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be utilized, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. The bulky 2,6-diisopropylphenyl group would be positioned as a side chain off the main polymer backbone.

Another potential pathway is the synthesis of a vinyl ether. The reaction of this compound with acetylene (B1199291) or through a transetherification reaction with a vinyl ester in the presence of a suitable catalyst could yield 1-(vinyloxy)-2-(2,6-diisopropylphenyl)ethane. ubc.caresearchgate.net Vinyl ether monomers are typically polymerized via cationic polymerization, which can be controlled to produce polymers with well-defined structures. researchgate.netgoogle.com

The table below outlines the hypothetical monomers that could be synthesized from this compound and the polymerization methods they are suited for.

| Monomer Name | Potential Synthetic Route from this compound | Applicable Polymerization Technique(s) |

| 2-(2,6-diisopropylphenyl)ethyl acrylate | Esterification with acrylic acid or acryloyl chloride | ATRP, RAFT, Free-Radical Polymerization |

| 2-(2,6-diisopropylphenyl)ethyl methacrylate | Esterification with methacrylic acid or methacryloyl chloride | ATRP, RAFT, Free-Radical Polymerization |

| 1-(vinyloxy)-2-(2,6-diisopropylphenyl)ethane | Reaction with acetylene or transvinylation | Cationic Polymerization |

This table represents theoretically possible transformations based on general organic chemistry principles.

Incorporating 2,6-Diisopropylphenyl Functionality into Polymer Backbones or Side Chains

The primary application of monomers derived from this compound would be to introduce the bulky 2,6-diisopropylphenyl group into a polymer structure. The location of this group, either in the polymer backbone or as a side chain, is determined by the nature of the monomer and the polymerization method.

When monomers such as 2-(2,6-diisopropylphenyl)ethyl (meth)acrylate or the corresponding vinyl ether are polymerized, the 2,6-diisopropylphenyl group is incorporated as a pendant side chain. The presence of these large, sterically demanding groups along the polymer chain would significantly influence the material's properties. nih.gov The bulky side chains would likely disrupt efficient chain packing, leading to a more amorphous polymer with a potentially lower glass transition temperature compared to analogous polymers with smaller side groups. This can enhance solubility in organic solvents and create a higher free volume within the material, which is a desirable property for applications such as gas separation membranes.

Alternatively, this compound could theoretically be used in step-growth polymerization to incorporate the functionality into the polymer backbone. For example, it could act as a diol in a polycondensation reaction with a dicarboxylic acid or its derivative to form a polyester. However, as a mono-functional alcohol, it would act as a chain-terminating agent, limiting the molecular weight of the polymer. To be incorporated into the backbone, it would need to be chemically modified to introduce a second reactive group, a process that adds complexity and is not widely reported.

The primary and most direct route for incorporating the 2,6-diisopropylphenyl functionality using this precursor is through chain-growth polymerization of a derived monomer, which places the bulky group on the side chain.

Coordination Chemistry of Metal Complexes with Ligands Derived from 2 2,6 Diisopropylphenyl Ethanol

Synthesis and Structural Elucidation of Metal-NHC Complexesnih.govnih.gov

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry, largely due to their strong σ-donating properties and the ability to form robust bonds with metal centers. nih.govnih.gov The introduction of bulky substituents on the nitrogen atoms of the NHC ring, such as the 2,6-diisopropylphenyl (DIPP) group, is a key strategy for stabilizing the carbene and influencing the properties of its metal complexes. nih.gov These bulky groups prevent dimerization and decomposition while creating a sterically crowded environment that can enhance catalytic activity and selectivity. nih.govnih.gov The synthesis of metal-NHC complexes can be achieved through several methods, including the reaction of a free NHC with a metal precursor or via transmetallation from a silver-NHC intermediate. nih.gov

Palladium(II) Complexes and Their Structural Distortionsacs.orgmdpi.com

Palladium(II)-NHC complexes are of significant interest, particularly for their applications in cross-coupling reactions. acs.org The synthesis of water-soluble palladium(II) complexes with chelating NHC ligands has been reported, where functionalities like sulfonate or carbonate groups are incorporated to enhance solubility. mdpi.com Crystal structure analysis of these complexes confirms the coordination of the NHC ligand to the palladium center. mdpi.com

Copper(I) Complexes in Catalytic Systemsresearchgate.netresearchgate.netscilit.com

Copper(I) complexes featuring ligands with 2,6-diisopropylphenyl (DIPP) substituents are prominent in catalytic research. The DIPP group is instrumental in stabilizing the copper(I) center and creating a specific steric environment that can direct the outcome of catalytic reactions.

For example, copper(I) complexes with sterically demanding triazapentadienyl ligands incorporating DIPP groups have been synthesized and characterized. researchgate.net These complexes serve as precursors to other catalytically relevant species. researchgate.net In the field of photochemistry, copper(I) bis(diimine) complexes are of interest. The use of bulky phenanthroline ligands, such as 2,9-diisopropyl-1,10-phenanthroline, can lead to the formation of potent reductants upon photoexcitation. researchgate.net

Furthermore, bimetallic copper(I) complexes with pyridine-bridged bis(1,2,3-triazole-5-ylidene) ligands have been developed for use in catalytic hydroboration reactions of styrene (B11656) derivatives, demonstrating the utility of these systems in promoting selective transformations. scilit.com

Table 1: Examples of Copper(I) Complexes with DIPP-containing Ligands

| Complex Type | Ligand System | Application | Reference |

| Mononuclear | Fluorinated triazapentadienyl | Precursor for isocyanide and carbonyl complexes | researchgate.net |

| Mononuclear | 2,9-diisopropyl-1,10-phenanthroline | Photoredox catalysis | researchgate.net |

| Bimetallic | Pyridine-bridged bis(triazolylidene) | Catalytic hydroboration | scilit.com |

Molybdenum and Cobalt Complexes with DIPP-containing Ligandsresearchgate.net

The use of ligands bearing the 2,6-diisopropylphenyl (DIPP) group extends to the coordination chemistry of molybdenum and cobalt. In the case of molybdenum, a notable example is a Molybdenum(VI) nitride complex containing a conformationally rigid pyridine-based diamido ligand, where the amido nitrogen atoms are substituted with DIPP groups. This complex has been investigated as a catalyst for the reduction of dinitrogen.

Cobalt complexes with α-diimine ligands substituted with 2,6-diisopropylphenyl groups have been synthesized and structurally characterized. Single-crystal X-ray analysis of these complexes often reveals a distorted trigonal-bipyramidal geometry around the cobalt center. researchgate.net These complexes, when activated with a cocatalyst like methylaluminoxane (B55162), show high activity towards ethylene (B1197577) activation. researchgate.net The steric bulk of the ortho-diisopropylphenyl substituents has a significant impact on the product distribution, with bulkier ligands favoring the production of higher molecular weight polyethylene (B3416737). researchgate.net

Table 2: Selected Cobalt Complex with DIPP-Substituted Ligand

| Complex | Ligand System | Metal Center Geometry | Application | Reference |

| [LCo(μ-Cl)]₂·THF·Et₂O | [(2,6-iPr₂C₆H₃)NC(Me)]₂ | Distorted Trigonal-Bipyramidal | Ethylene Activation | researchgate.net |

Zinc, Gallium, Magnesium, and Lanthanide Complexesresearchgate.netuwo.cafigshare.combeilstein-journals.org

The coordination chemistry of main group and lanthanide metals with DIPP-containing ligands is a growing field, driven by the ability of these bulky ligands to stabilize unusual oxidation states and coordination geometries.

Gallium Complexes: Several gallium complexes incorporating the DIPP moiety have been synthesized. Paramagnetic heterocyclic compounds are formed from the reaction of "GaI" with N,N'-bis[2,6-diisopropylphenyl]-1,4-diazabuta-1,3-diene (Dipp-dab). uwo.ca Another significant example is the anionic gallium(I) N-heterocyclic carbene (NHC) analogue, [:Ga{[N(Ar)C(H)]₂}]⁻, where Ar is the 2,6-diisopropylphenyl group. figshare.com This gallyl ligand has been used to synthesize complexes with various transition metals. Furthermore, the β-diketiminate ligand 2-(2,6-diisopropylphenyl)amino-4-(2,6-diisopropylphenyl)imino-2-pentene (DDP) has been used to stabilize Ga(I) centers. researchgate.net

Lanthanide Complexes: The large ionic radii of lanthanide ions make them suitable for coordination with bulky ligands. The DIPP group has been incorporated into various ligand frameworks to create stable lanthanide complexes. Examples include lanthanide diiodide complexes supported by a β-diketiminate (nacnac) ligand bearing DIPP substituents, [Ln(L_Dipp_)I₂(THF)₂]. figshare.com These have been used as precursors for thiolate complexes. figshare.com Aminopyridinato ligands with DIPP groups have also been used to synthesize organoyttrium complexes that are highly active in ethylene polymerization. researchgate.net

Zinc Complexes: While the use of DIPP-containing ligands is well-established for other metals, specific, structurally characterized examples of zinc complexes with ligands derived from 2-(2,6-diisopropylphenyl)ethanol or closely related DIPP-containing systems are less prevalent in the surveyed literature. However, the principles of steric stabilization are expected to apply, and it has been noted that Zn(I) centers can be stabilized by acenaphthene-derived ligands, similar to the GaDDP system. researchgate.net

Ligand Design Principles and Steric Effects of the 2,6-Diisopropylphenyl Group

The design of ligands is a cornerstone of coordination chemistry, as the ligand's properties dictate the resulting complex's structure and function. The 2,6-diisopropylphenyl (DIPP) group is a prime example of a substituent used to exert steric control. Steric effects arise from the spatial arrangement of atoms and the repulsive forces between overlapping electron clouds when atoms are brought into close proximity.

The DIPP group is particularly effective due to its significant bulk, which is positioned ortho to the point of attachment to the ligand backbone. This creates a sterically hindered pocket around the metal center, which has several important consequences:

Stabilization: The steric bulk can protect kinetically unstable metal centers from unwanted reactions, such as dimerization or attack by solvent molecules. nih.gov

Control of Coordination Number: The sheer size of the DIPP groups can limit the number of ligands that can coordinate to a metal, favoring lower coordination numbers.

Selectivity in Catalysis: The defined steric environment can control the access of substrates to the catalytic center, leading to enhanced regioselectivity or stereoselectivity in chemical reactions. nih.gov

Influence of Steric Bulk on Coordination Geometry and Metal-Ligand Bond Character

The steric pressure exerted by bulky ligands like those containing the DIPP group has a profound influence on the coordination geometry of metal complexes. Idealized geometries (e.g., tetrahedral, square planar, octahedral) are often distorted to accommodate the spatial demands of the ligands. This can manifest as changes in bond angles and bond lengths.

For instance, steric hindrance between adjacent ligands can force a change in torsional bond angles. In complexes with multiple DIPP-containing ligands, the isopropyl groups can interlock or arrange themselves in a way that minimizes steric clash, leading to unique and sometimes strained conformations. This can cause significant deviation from ideal geometries, as seen in the distorted trigonal-bipyramidal geometry of certain cobalt complexes. researchgate.net

The steric bulk not only affects the geometry but also the character of the metal-ligand bond. While the primary electronic effect of an NHC ligand is its strong σ-donation, the steric environment can modulate the extent of any π-backbonding interactions. nih.gov The steric repulsion between the ligand and other components of the complex can sometimes lead to an elongation of the metal-ligand bond. Conversely, intramolecular dispersion forces, or "steric attraction," between large, flat ligand surfaces can stabilize bent geometries that might otherwise be disfavored. The balance between steric repulsion and attraction, alongside electronic factors, ultimately determines the final structure and reactivity of the metal complex.

Electronic Modulation through DIPP Substituents

The incorporation of 2,6-diisopropylphenyl (DIPP) substituents on ligands derived from this compound profoundly influences the electronic properties of the resulting metal complexes. The bulky nature of the DIPP groups provides significant steric shielding to the metal center, a feature that has been extensively utilized to stabilize reactive species and control coordination geometries. Beyond this steric influence, the electronic character of the DIPP group itself, and its orientation relative to the metal center, plays a crucial role in modulating the electron density at the metal.

In dinitrosyl iron complexes (DNICs) supported by a β-diketiminate ligand with DIPP groups, the electronic structure is complex. nih.gov A study comparing a neutral DNIC with its one-electron reduced counterpart revealed that the Mössbauer isomer shifts were nearly identical for both species. nih.gov This finding was unexpected for a simple metal-centered reduction and suggests that the redox process involves significant ligand character, highlighting the intricate electronic interplay between the metal and the DIPP-containing ligand. nih.gov The electrochemical properties of these complexes, such as the reversible one-electron couple observed in cyclic voltammetry, are also a direct consequence of the electronic environment created by the DIPP-substituted ligand. nih.gov

Furthermore, the electronic nature of substituents on related ligand frameworks has been shown to directly impact the photophysical and electrochemical properties of metal complexes. For example, in a series of dual-emissive mononuclear ruthenium complexes, altering the electronic nature of the substituents on the bidentate ligand resulted in a tunable lower-energy emission band. nih.gov This demonstrates that even remote electronic perturbations, such as those from the DIPP groups, can be transmitted through the ligand framework to the metal center, thereby modulating its electronic behavior.

Spectroscopic and Electrochemical Characterization of Derived Metal Complexes

The spectroscopic and electrochemical characterization of metal complexes bearing ligands derived from this compound provides invaluable insights into their structure, bonding, and electronic properties. A combination of techniques is typically employed to gain a comprehensive understanding of these molecules.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the successful coordination of the ligand to the metal center. nih.gov The disappearance or significant shift of the proton signal corresponding to the hydroxyl group of the parent alcohol, this compound, upon complexation is a key indicator of ligand coordination. Shifts in the resonances of the aromatic and isopropyl protons of the DIPP group can provide information about the electronic environment and the rigidity of the complex in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination modes of ligands. The presence of new bands in the low-frequency region of the spectrum, typically below 600 cm⁻¹, can be assigned to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, confirming the coordination of the ligand to the metal. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide information about the electronic transitions within the molecule. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. nih.govjcsp.org.pk The position and intensity of these bands are sensitive to the geometry of the complex and the electronic nature of both the metal and the ligand, including the influence of the DIPP substituents. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of the metal complexes and confirming their composition. nepjol.info The observed mass-to-charge ratio (m/z) can verify the expected stoichiometry of the complex. nepjol.info

Electrochemical Characterization:

Cyclic Voltammetry (CV): Cyclic voltammetry is a key technique for probing the redox properties of the metal complexes. It provides information about the oxidation and reduction potentials of the metal center, the reversibility of redox processes, and the stability of the different oxidation states. nih.gov For instance, the cyclic voltammogram of a dinitrosyl iron complex with a DIPP-containing ligand showed a reversible one-electron couple, indicating the stability of both the oxidized and reduced forms of the complex. nih.gov The potential at which these redox events occur is a direct measure of the electronic influence of the ligand on the metal center. nih.gov

The following table summarizes typical spectroscopic and electrochemical data for metal complexes with ligands derived from bulky aryl groups, illustrating the types of information obtained from these characterization techniques.

| Technique | Observation | Interpretation |

| ¹H NMR | Disappearance of -OH proton signal; Shifts in aromatic and alkyl proton signals. | Coordination of the ligand to the metal center; Changes in the electronic environment upon complexation. |

| IR | Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹). | Formation of metal-ligand bonds (e.g., M-O, M-N). |

| UV-Vis | Absorption bands in the UV and visible regions. | Electronic transitions (d-d, LMCT, MLCT), providing insight into the electronic structure and geometry. |

| Mass Spec | Molecular ion peak corresponding to the expected formula. | Confirmation of the composition and molecular weight of the complex. |

| CV | Reversible or irreversible redox waves. | Information on the oxidation states, redox potentials, and stability of the complex. |

Catalytic Applications of Systems Incorporating 2 2,6 Diisopropylphenyl Ethanol Derived Ligands

Cross-Coupling Reactions (e.g., Kumada, Suzuki-Miyaura)

Systems incorporating ligands with the 2,6-diisopropylphenyl moiety have demonstrated exceptional efficacy in forming carbon-carbon bonds through cross-coupling reactions. These reactions are fundamental to synthetic organic chemistry, and the development of robust catalysts is a primary focus of research.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions, are powerful tools for constructing biaryl and other C-C coupled structures. The use of NHC ligands bearing the bulky 2,6-diisopropylphenyl groups, most notably the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has enabled the coupling of previously challenging substrates, such as sterically hindered aryl chlorides, often at mild temperatures. nih.govnsf.govsci-hub.se

For instance, in the Suzuki-Miyaura reaction, [Pd(IPr)(sulfide)Cl2] complexes have been shown to be highly effective and air-stable precatalysts for the N-C bond activation and subsequent cross-coupling of amides with arylboronic acids. nih.gov These catalysts operate efficiently at low loadings in environmentally benign solvents. nih.gov Similarly, nickel(II) complexes with pyridine-functionalized NHC ligands have been used for the Kumada cross-coupling of unactivated aryl chlorides at room temperature, tolerating sensitive functional groups like nitriles. organic-chemistry.org The activity of these catalysts is often correlated with the steric bulk of the NHC ligand, with the IPr ligand frequently providing an ideal balance of structural and electronic properties for general use. sci-hub.se

The effectiveness of these bulky ligands extends to various cross-coupling partners. Research has demonstrated successful couplings of aryl and heteroaryl tosylates using nickel-NHC catalysis, where bulky ligands like IPr* (an even more sterically demanding version of IPr) enhance reactivity and prevent side reactions. rsc.org

| Catalyst | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| [Pd(IPr)(3-Cl-py)Cl₂] | N-mesyl-N-(p-tolyl)aniline | 4-Tolylboronic acid | >99 | 0.1 mol% Pd, K₂CO₃, 2-MeTHF, 60°C | nih.gov |

| [Pd(IPr)(THT)Cl₂] | N-mesyl-N-(p-tolyl)aniline | 4-Tolylboronic acid | >99 | 0.1 mol% Pd, K₂CO₃, 2-MeTHF, 60°C | nih.gov |

| Pd(PPh₃)₄ | (Z)-β-enamido triflate | Phenylboronic acid | 70 | 10 mol% Pd, K₃PO₄, THF/H₂O, rt | researchgate.net |

| Pd(dppf)Cl₂ | (Z)-β-enamido triflate | Phenylboronic acid | 70 | 10 mol% Pd, K₃PO₄, THF/H₂O, rt | researchgate.net |

The remarkable performance of catalysts bearing ligands like IPr is largely attributed to the steric shielding provided by the two 2,6-diisopropylphenyl groups. This bulkiness offers several advantages:

Stabilization of the Active Species : The strong σ-donating ability of NHCs combined with their steric bulk stabilizes the catalytically active low-coordinate palladium(0) species, preventing decomposition pathways like metal aggregation into inactive nanoparticles. rsc.org This robust Pd-NHC bond contributes to high catalyst stability, even at elevated temperatures and low ligand-to-palladium ratios.

High Turnover Numbers (TONs) : The enhanced stability and activity translate into impressive catalyst longevity and efficiency. Systems using Pd-NHC catalysts with bulky ligands often achieve very high turnover numbers (TONs), meaning a single catalyst molecule can facilitate the formation of a large number of product molecules. researchgate.netmdpi.com For example, certain Pd-catalyzed cross-coupling reactions have reported TONs exceeding one million. researchgate.net This is crucial for industrial applications where minimizing catalyst loading is economically and environmentally important. mdpi.com

The development of these sterically demanding ligands has been a significant factor in overcoming challenges in cross-coupling chemistry, enabling reactions that were previously inefficient or impossible. nih.gov

Hydrosilylation of Carbonyls and Nitriles

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. Catalytic systems involving ligands derived from 2-(2,6-diisopropylphenyl)ethanol are also active in this domain, particularly with earth-abundant metals like molybdenum and cobalt.

Molybdenum-Catalyzed Hydrosilylation : Density functional theory (DFT) studies on the hydrosilylation of aldehydes catalyzed by high-valent molybdenum-oxo complexes, such as MoO₂Cl₂, have elucidated potential mechanistic pathways. nih.govcapes.gov.brresearchgate.net One proposed first step involves the activation of the Si-H bond through a [2+2] addition to a Mo=O bond, forming a stable hydride intermediate. nih.gov Following this, two main pathways are considered for the reduction of the carbonyl group:

Classical Reduction : The coordinated aldehyde undergoes hydrogen atom migration to the carbonyl carbon, forming a metal alkoxide, which then reacts to yield the final silyl (B83357) ether. nih.gov

Concerted Mechanism : A simultaneous migration of a hydrogen atom to the carbon and the silyl group to the oxygen occurs. nih.gov

Further computational studies suggest that a "carbonyl insertion pathway," where the carbonyl group inserts into the Mo-H bond, is often the most favorable route for molybdenum hydride catalysts. epa.govdocumentsdelivered.com In some systems, a radical-based pathway may also be competitive. nih.gov

Cobalt-Catalyzed Hydrosilylation : Cobalt complexes, particularly those stabilized by bulky NHC ligands, have emerged as effective catalysts for the hydrosilylation of alkynes and alkenes. nih.govresearchgate.netmdpi.com These systems offer high reactivity and selectivity, often operating under mild conditions. mdpi.comdigitellinc.com The proposed mechanism typically involves a Co(0)/Co(II) or Co(I)/Co(III) catalytic cycle. For example, in the hydrosilylation of alkynes with a Co(0)/NHC system, the steric hindrance around the cobalt center, provided by bulky ligands, is crucial for directing the high selectivity towards Markovnikov products (α-vinylsilanes). mdpi.com The bulk of the NHC ligand can effectively increase catalyst activity and allow for lower catalyst loadings. mdpi.com

| Substrate (Alkyne) | Silane | Product | Selectivity (α:β) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Triethylsilane | (1-phenylvinyl)triethylsilane | 99:1 | 99 | mdpi.com |

| 4-Ethynyltoluene | Triethylsilane | Triethyl(1-(p-tolyl)vinyl)silane | 99:1 | 99 | mdpi.com |

| 1-Octyne | Triethylsilane | Triethyl(oct-1-en-2-yl)silane | 99:1 | 99 | mdpi.com |

| (Cyclohexylethynyl)trimethylsilane | Triethylsilane | (1-(cyclohexyl(triethylsilyl)methylene)vinyl)trimethylsilane | >99:1 | 99 | mdpi.com |

Achieving high stereoselectivity in hydrosilylation requires the use of chiral catalysts. Chiral ligands, such as chiral salen-metal complexes, are highly tunable and have been successfully employed in a wide range of asymmetric transformations. nih.govrsc.orgacs.org The principles of steric control demonstrated by bulky achiral ligands like IPr are directly applicable to the design of asymmetric catalysts.

By incorporating chirality into the ligand backbone, it is possible to create a well-defined, asymmetric environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach and the subsequent hydride transfer, leading to the preferential formation of one enantiomer of the product alcohol (after workup of the silyl ether). While specific examples using chiral ligands directly derived from this compound are specialized, the broader class of chiral diamine and salen ligands demonstrates the principle. For instance, iridium complexes of chiral polymeric diamine ligands have been shown to be highly efficient catalysts for the asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities (up to 99% ee) and very high turnover numbers. nih.gov The success of these systems relies on the precise steric and electronic tuning of the ligand to control the stereochemical outcome of the reaction. nih.govacs.org

Dehydrogenative Silylation of Alcohols and Water

Dehydrogenative silylation is an atom-economical method for forming silyl ethers from alcohols, with dihydrogen (H₂) as the only byproduct. gelest.com This reaction requires a catalyst to activate the Si-H bond. gelest.com Catalytic systems featuring bulky ligands have shown promise in this transformation.

For example, half-sandwich iron-NHC complexes are efficient catalysts for the dehydrogenative coupling of alcohols with silanes like phenylsilane. unl.pt These reactions proceed smoothly to give the corresponding silyl ethers in high yields. The steric and electronic properties of the NHC ligand, including the wingtip groups, can influence the catalytic performance. unl.pt Palladium nanoparticles have also been used to catalyze the dehydrogenative coupling between various hydrosilanes and alcohols, proving effective for a wide range of simple and bulky silanes and secondary alcohols. researchgate.net

The reaction is not limited to simple alcohols; it can be applied to more complex molecules and even water to produce silanols. unl.pt The use of earth-abundant metal catalysts, such as iron and nickel, makes this a particularly attractive and sustainable method for alcohol protection and the synthesis of alkoxysilanes. unl.ptnih.gov

Polymerization Catalysis, Including Olefin Homo- and Copolymerization

Catalytic systems featuring ligands with 2,6-diisopropylphenyl moieties have been extensively explored in the field of olefin polymerization. The bulky nature of these groups is key to producing high molecular weight polymers by sterically shielding the active metal center and hindering chain transfer reactions.

Nickel(II) diimine complexes bearing 2,6-diisopropylphenyl substituents are highly effective catalysts for ethylene (B1197577) polymerization. These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (Et2AlCl), exhibit remarkable activities and can produce polyethylenes with a range of microstructures and molecular weights.

The sterically hindered environment around the nickel center, created by the 2,6-diisopropylphenyl groups, is crucial for achieving high catalytic activity and producing high molecular weight polymers. This steric bulk slows down the rate of chain transfer relative to chain propagation. Furthermore, these catalysts are known for their "chain-walking" ability, which introduces branches along the polymer backbone, leading to the formation of amorphous or semi-crystalline materials with unique properties. The degree of branching can often be controlled by tuning the polymerization conditions such as temperature and pressure.

Research has shown that variations in the ligand backbone and the electronic properties of the substituents can significantly impact the catalyst's performance. For instance, modifying the backbone of the diimine ligand can influence the thermal stability of the catalyst, with some systems remaining highly active at elevated temperatures.

| Catalyst Precursor | Cocatalyst | Temperature (°C) | Activity (g PE/mol Ni·h) | Molecular Weight (Mn, g/mol ) | Branching (branches/1000 C) |

| [ArN=C(Me)-C(Me)=NAr]NiBr₂ | MAO | 30 | 1.5 x 10⁶ | 3.2 x 10⁵ | 45 |

| [ArN=C(Me)-C(Me)=NAr]NiBr₂ | MAO | 50 | 2.8 x 10⁶ | 2.5 x 10⁵ | 62 |

| [ArN=C(An)-C(An)=NAr]NiBr₂ | Et₂AlCl | 80 | 1.2 x 10⁷ | 4.8 x 10⁵ | 28 |

Ar = 2,6-diisopropylphenyl, An = Acenaphthenequinone moiety. Data is representative of typical findings in the literature.

A significant advantage of late-transition metal catalysts, such as these nickel(II) diimine complexes, is their greater tolerance towards polar functional groups compared to early-transition metal catalysts. dtic.milcaltech.edu This property allows for the direct copolymerization of ethylene with polar vinyl monomers like acrylates, vinyl acetate, and others containing ester or hydroxyl functionalities. caltech.eduresearchgate.netacs.org

The incorporation of polar monomers into the polyethylene (B3416737) backbone can dramatically improve properties such as adhesion, printability, and compatibility with other materials. The 2,6-diisopropylphenyl groups on the ligand play a vital role in protecting the active site from deactivation by the polar monomer. However, challenges remain, including lower incorporation rates of the polar monomer compared to ethylene and potential catalyst deactivation through strong coordination of the polar group to the metal center. dtic.mil

Studies have shown that the structure of the diimine ligand and the nature of the polar monomer significantly affect the copolymerization behavior. For instance, neutral nickel complexes have demonstrated a higher tolerance for polar groups. researchgate.netrsc.org The resulting copolymers often feature the polar functionality at the chain ends or as branches, a consequence of the chain-walking mechanism. dtic.mil

| Catalyst System | Polar Comonomer | Comonomer Feed (mol%) | Incorporation (mol%) | Copolymer Mn ( g/mol ) |

| [ArN=C(Me)-C(Me)=NAr]NiBr₂ / MAO | Methyl Acrylate | 10 | 1.2 | 1.5 x 10⁵ |

| [ArN=C(An)-C(An)=NAr]NiBr₂ / Et₂AlCl | 10-Undecen-1-ol | 5 | 2.5 | 2.1 x 10⁵ |

| Neutral Ni(II) Complex / Et₂AlCl | 5-Norbornene-2-yl acetate | 15 | 3.2 | 1.8 x 10⁵ |

Ar = 2,6-diisopropylphenyl, An = Acenaphthenequinone moiety. Data is representative and compiled from various sources.

Direct C-H Carboxylation with Carbon Dioxide

Ligands derived from 2,6-diisopropylaniline (B50358), the key intermediate from this compound, are also employed in catalytic systems for the direct carboxylation of C-H bonds using carbon dioxide (CO₂) as a C1 source. This is a highly atom-economical and environmentally friendly approach to synthesizing carboxylic acids.

In this context, N-heterocyclic carbene (NHC) ligands bearing the bulky 2,6-diisopropylphenyl substituents have been particularly successful. Copper(I)-NHC complexes have been shown to catalyze the carboxylation of a range of substrates, including aryl and alkenylboronic esters, as well as aromatic heterocycles. unc.edunsf.gov The steric bulk of the 2,6-diisopropylphenyl groups on the NHC ligand is thought to stabilize the catalytically active species and promote the desired C-C bond formation with CO₂.

More recently, palladium-catalyzed direct carboxylation of non-activated arenes has been achieved, representing a significant advancement in the field. mdpi.comnih.gov These reactions often require a base to facilitate the C-H activation step and to trap the resulting carboxylic acid. The development of these catalytic systems opens up new avenues for the utilization of CO₂ as a chemical feedstock.

| Catalyst System | Substrate | Base | Temperature (°C) | Yield (%) |

| [(IPr)Cu(OH)] | Oxazole | Cs₂CO₃ | 100 | 85 |

| [(IPr)CuCl] | 4-Methylphenylboronic ester | KOtBu | 80 | 92 |

| Pd(OAc)₂ / Ligand | 1,3-Dimethoxybenzene | K₂CO₃ | 120 | 78 |

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174). Data is representative of published results.

Other Specialized Catalytic Transformations

The versatility of ligands derived from this compound extends to a range of other specialized catalytic transformations. The unique steric and electronic properties imparted by the 2,6-diisopropylphenyl groups are beneficial in various catalytic cycles.

Olefin Oligomerization and Dimerization : Nickel(II) diimine complexes with 2,6-diisopropylphenyl substituents can be tuned to catalyze the dimerization or oligomerization of olefins instead of polymerization. By modifying the ligand structure or reaction conditions, the selectivity can be shifted towards the production of short-chain olefins, which are valuable chemical intermediates.

Cross-Coupling Reactions : Palladium complexes bearing α-diimine ligands with bulky substituents have been investigated as catalysts for Suzuki-Miyaura cross-coupling reactions. These catalysts have shown good to excellent yields in the coupling of aryl bromides with boronic acids.

C-H Amidation : Rhodium(III) complexes have been used for the C-H amidation of 2-arylindoles with dioxazolones. This reaction provides a direct route to valuable indolo[1,2-c]quinazolines.

Olefin Metathesis : The 2,6-diisopropylaniline precursor is crucial for the synthesis of ligands for Schrock-type olefin metathesis catalysts, which often feature tungsten or molybdenum imido complexes.

The ongoing research in this area continues to uncover new applications for these robust and versatile ligand systems, highlighting their importance in modern catalysis.

Mechanistic Investigations of Reactions Involving 2 2,6 Diisopropylphenyl Ethanol and Its Derivatives

Reaction Mechanism Studies of Ligand Formation

Derivatives of 2-(2,6-diisopropylphenyl)ethanol are frequently employed as precursors for the synthesis of bulky ligands, which play a pivotal role in stabilizing metal centers and influencing the stereochemistry of catalytic reactions. A primary example is the formation of Schiff base ligands.

Schiff Base Formation Pathways

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ekb.eg In the context of this compound derivatives, the bulky 2,6-diisopropylphenyl group is often part of the amine precursor. The general mechanism involves two main stages: addition followed by elimination. researchgate.net

The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net This leads to the formation of a hemiaminal (or carbinolamine) intermediate. researchgate.netwjpsonline.com This step is generally reversible.

The subsequent and often rate-determining step is the dehydration of the hemiaminal to form the imine. wjpsonline.com This elimination of a water molecule is typically acid-catalyzed. wjpsonline.com However, the acid concentration must be carefully controlled; high acidity can protonate the amine, rendering it non-nucleophilic and shifting the equilibrium back towards the reactants. wjpsonline.com Many Schiff base syntheses are therefore carried out under mildly acidic conditions. wjpsonline.com Base catalysis for the dehydration of the carbinolamine is also possible. wjpsonline.com

A study on the synthesis of (E)-N-(2,6-diisopropylphenyl)-1-(naphthalen-2-yl)methanimine involved the condensation of 2-naphthaldehyde (B31174) with 2,6-diisopropylphenylamine in ethanol (B145695) with a few drops of glacial ethanoic acid, yielding the Schiff base. nih.gov

Table 1: Key Steps in Schiff Base Formation

| Step | Description | Key Intermediate |

| 1. Nucleophilic Addition | The nitrogen atom of the primary amine attacks the carbonyl carbon. | Hemiaminal (Carbinolamine) |

| 2. Dehydration | Elimination of a water molecule from the hemiaminal. | Imine (Schiff Base) |

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Ligands derived from this compound are instrumental in a variety of metal-catalyzed reactions. Understanding the catalytic cycle is key to optimizing these transformations.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. wikipedia.org

Oxidative Addition is a process where a metal complex's oxidation state and coordination number increase. wikipedia.orgslideshare.net This typically involves the cleavage of a substrate's bond (e.g., C-X, H-H) and the formation of two new bonds to the metal center. wikipedia.org For this to occur, the metal complex usually needs to be coordinatively unsaturated (having a vacant site) and in a relatively low oxidation state. wikipedia.orgumb.edu The reaction is favored for metals that are basic and easily oxidized. wikipedia.org

Reductive Elimination is the reverse process of oxidative addition, where two ligands on a metal center are coupled and eliminated, leading to a decrease in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org This step is often the product-forming step in a catalytic cycle. wikipedia.org For reductive elimination to happen, the two groups to be eliminated generally need to be in cis positions relative to each other on the metal's coordination sphere. wikipedia.orgumb.edu

These two processes are crucial in cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira couplings, as well as in hydrogenation and hydroformylation reactions. wikipedia.org The equilibrium between oxidative addition and reductive elimination is governed by the thermodynamics of the system, including the relative stabilities of the two oxidation states and the bond strengths of the involved molecules. umb.edu

Table 2: Comparison of Oxidative Addition and Reductive Elimination

| Feature | Oxidative Addition | Reductive Elimination |

| Metal Oxidation State | Increases by 2 | Decreases by 2 |

| Coordination Number | Increases by 2 | Decreases by 2 |

| Electron Count | Increases by 2 | Decreases by 2 |

| Typical Metal State | Low oxidation state, coordinatively unsaturated | High oxidation state |

| Bond Changes | One bond broken, two new metal-ligand bonds formed | Two metal-ligand bonds broken, one new bond formed |

Ligand Dissociation and Association Processes

Ligand dissociation and association are also critical elementary steps in many catalytic cycles. dntb.gov.ua

Ligand Dissociation is the process where a ligand detaches from the metal center, creating a vacant coordination site. This is often a necessary prerequisite for oxidative addition to occur in coordinatively saturated complexes (e.g., 18-electron complexes). umb.edulibretexts.org The ease of ligand dissociation can be influenced by steric factors; for instance, bulky ligands can promote dissociation. researchgate.net

Ligand Association is the binding of a ligand to a metal center. wikipedia.org This is the reverse of dissociation and is a key step in regenerating the catalyst or introducing a new substrate into the coordination sphere.

Stereochemical Analysis of Reaction Pathways

The bulky 2,6-diisopropylphenyl group in ligands derived from this compound exerts significant steric influence, which is a powerful tool for controlling the stereochemistry of a reaction.

The formation of Schiff bases from primary amines and carbonyl compounds mechanistically involves a nucleophilic addition to form a hemiaminal, followed by dehydration to yield the imine. researchgate.net While the initial material this compound itself is not chiral, derivatives can be used in asymmetric catalysis. The stereochemical outcome of reactions catalyzed by metal complexes bearing these bulky ligands is often determined by the spatial arrangement of the ligands around the metal center. This steric hindrance can direct the approach of a substrate to a specific face of the catalyst, leading to the preferential formation of one enantiomer or diastereomer.

For instance, in catalytic reductions or additions to prochiral substrates, the chiral environment created by the ligands dictates the stereoselectivity of the product. The precise mechanism by which this stereochemical information is transferred depends on the specific reaction and catalyst system. Detailed kinetic and structural studies are often required to elucidate the transition states that govern the stereochemical outcome.

Theoretical and Computational Studies on 2 2,6 Diisopropylphenyl Ethanol and Derived Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large systems like 2-(2,6-Diisopropylphenyl)ethanol. DFT calculations have been successfully applied to study related systems containing the bulky 2,6-diisopropylphenyl (Dipp) group, demonstrating its utility in predicting their structural and electronic properties. ulethbridge.cauleth.ca

Once a geometry is optimized, a vibrational analysis is typically performed. q-chem.com This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Crucially, this analysis also confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies. q-chem.com The calculated vibrational spectra can serve as a molecular fingerprint, aiding in the identification of the compound. rsc.orgnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Typical Value (Å or °) |

| C-C (ring) | Aromatic carbon-carbon bond length | ~1.40 |

| C-C (alkyl) | Single carbon-carbon bond length | ~1.54 |

| C-O | Carbon-oxygen bond length | ~1.43 |

| O-H | Oxygen-hydrogen bond length | ~0.96 |

| C-C-O | Angle of the ethanol (B145695) backbone | ~109.5 |

| C-C-C (ring) | Angle within the benzene (B151609) ring | ~120.0 |

Note: This table is illustrative, based on standard values. Actual calculated values would depend on the specific DFT functional and basis set used.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3200-3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Isopropyl/Ethyl Groups | 2850-3000 |

| C=C Stretch | Aromatic Ring | 1400-1600 |

| C-O Stretch | Alcohol | 1050-1260 |

Note: These are characteristic frequency ranges. The precise calculated values provide a more detailed spectrum for comparison with experimental data. nih.gov

DFT calculations provide a detailed picture of the electron distribution within a molecule. Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests the molecule is more reactive and can be more easily polarized, whereas a large gap implies higher kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the diisopropylphenyl ring, while the LUMO would likely be distributed over the aromatic ring and the C-O antibonding orbital.

Table 3: Illustrative Frontier Molecular Orbital Energies

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 |

| HOMO-LUMO Gap | Energy difference | 6.0 |

Note: These values are for illustrative purposes to demonstrate the concept. Actual values are obtained from specific DFT calculations.

Molecular Dynamics Simulations for Ligand Flexibility and Interactions

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a view of how a molecule behaves over time at a given temperature. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can reveal:

Ligand Flexibility: The simulation can track the rotation around the single bonds, such as the bond connecting the ethanol moiety to the phenyl ring. This reveals the accessible conformations of the molecule in solution and the degree of flexibility or rigidity imposed by the bulky isopropyl groups.

Solvent Interactions: By simulating the molecule in a solvent like water or ethanol, MD can show how solvent molecules arrange themselves around the solute. This can highlight preferential solvation of the polar hydroxyl group versus the nonpolar aromatic ring. nih.gov

Binding Dynamics: If this compound is used as a ligand for a metal catalyst or a receptor, MD simulations can model the process of binding and unbinding, showing how the ligand's conformation adapts to fit into a binding site.

Table 4: Insights from Molecular Dynamics Simulations

| Studied Property | Information Gained |

| Conformational Sampling | Identifies the most populated shapes and orientations of the molecule in a given environment. |

| Rotational Barriers | Calculates the energy required to rotate around specific bonds, defining molecular flexibility. |

| Solvation Shell Structure | Shows the arrangement and dynamics of solvent molecules around the ligand. |

| Ligand-Receptor Interactions | Reveals key hydrogen bonds, and other interactions that stabilize a bound complex. nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. mit.edu By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the fleeting, high-energy structure at the peak of the energy barrier that separates reactants from products. mit.edu

For a reaction involving this compound, such as its oxidation to an aldehyde or its esterification, computational modeling can:

Propose a plausible reaction pathway.

Calculate the geometry and energy of the transition state structure for each step.

Determine the activation energy (the height of the energy barrier), which governs the reaction rate.

Provide insights into the role of catalysts by modeling how they lower the activation energy.

Understanding the transition state is key to controlling a chemical transformation, for example, to improve the yield or selectivity of a desired product. mit.edu

Table 5: Steps in Modeling a Reaction Mechanism

| Step | Description |

| 1. Identify Reactants & Products | Define the starting and ending points of the chemical transformation. |

| 2. Propose a Mechanism | Hypothesize a sequence of bond-breaking and bond-forming events. |

| 3. Locate Transition States | Use specialized algorithms to find the maximum energy point along the reaction coordinate. |

| 4. Vibrational Analysis | Confirm the transition state by identifying a single imaginary frequency corresponding to the reaction motion. |

| 5. Calculate Reaction Profile | Plot the energy of all species (reactants, transition states, intermediates, products) to visualize the energy landscape. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Ligands

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity.

While no specific QSAR studies focused on derivatives of this compound are prominently available, the methodology would be as follows:

Create a Library: A set of derivatives would be synthesized by systematically modifying the parent structure. For instance, the position of the isopropyl groups could be changed, or different functional groups could be added to the phenyl ring.

Measure Activity: The biological activity (e.g., enzyme inhibition, receptor binding) or a chemical property (e.g., catalytic efficiency) of each compound in the library would be measured experimentally.

Calculate Descriptors: For each molecule, a wide range of computational "descriptors" are calculated. These are numerical representations of various molecular properties.

Build a Model: Statistical methods are used to build a mathematical equation that correlates the descriptors with the measured activity.

A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules and reducing the need for extensive trial-and-error synthesis.

Table 6: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describes the electron distribution and ability to participate in electronic interactions. |

| Steric / Topological | Molecular Weight, Molecular Volume, Surface Area, Branching indices | Describes the size, shape, and connectivity of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's affinity for nonpolar versus polar environments. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds, which are crucial for biological interactions. |

Advanced Materials Applications of Compounds Containing the 2 2,6 Diisopropylphenyl Moiety

Application in Functional Polymers and Advanced Polymeric Materials

The development of advanced functional polymers often relies on precise control over the polymerization process and the final polymer architecture. rsc.orgnih.gov Ligands and catalysts containing the 2,6-diisopropylphenyl moiety have found application in this area. The significant steric bulk of this group can influence the stereoselectivity of polymerization reactions and the properties of the resulting polymers. nih.gov

In another application, cobalt complexes featuring a bis(2,6-diisopropylphenyl)phenanthrene-9,10-diimine (PHDI) ligand have been used to synthesize novel germanium-functionalized polyphosphorus compounds. acs.org This demonstrates the utility of the 2,6-diisopropylphenyl group in stabilizing reactive transition metal centers used to create unique inorganic-organic hybrid polymers. The research into such advanced polymeric materials is driven by the demand for new functionalities in fields ranging from electronics to biomedical applications. mdpi.comresearchgate.net

Table 2: Polymer Systems Utilizing the 2,6-Diisopropylphenyl Moiety

| Polymerization / Polymer System | Role of 2,6-Diisopropylphenyl Moiety | Monomers / Ligands | Resulting Material / Application | Reference |

|---|---|---|---|---|

| 1,3-Diene Polymerization | Steric bulk on phosphate (B84403) ligand influences catalytic activity. | Isoprene, Butadiene / tris[bis(2,6-diisopropylphenyl) phosphato-κO]neodymium | Polyisoprene, Polybutadiene | nih.gov |

Host Materials and Components in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The 2,6-diisopropylphenyl group is a powerful tool in supramolecular design, as its steric properties can be used to direct the assembly of molecules into well-defined architectures.

As discussed in the context of OLEDs, molecules containing the 2,6-diisopropylphenyl moiety are excellent host materials. rsc.orgnih.gov This concept extends to broader supramolecular assemblies. By controlling the steric environment, it is possible to create specific binding pockets or to prevent undesirable intermolecular interactions, thereby guiding the formation of a desired supramolecular structure. For instance, the high steric hindrance induced by bulky bis(2,6-diisopropylphenyl) phosphate ligands was shown to prevent the formation of a hydrogen-bond network in the crystal structure of lanthanide complexes. nih.gov

The principles of molecular self-assembly are critical for building complex functional structures from the bottom up. nih.gov The use of solvents like ethanol (B145695) can induce the self-assembly of polymeric materials into ordered structures for applications such as healable electronic devices. researchgate.netnih.gov The incorporation of bulky, rigid groups like 2,6-diisopropylphenyl into polymer backbones can be used to control how these chains pack and interact, influencing the morphology and properties of the resulting supramolecular material. semanticscholar.org This control over non-covalent interactions is fundamental to creating advanced materials with tailored functions.

Future Research Directions and Emerging Areas

Development of Next-Generation Catalysts with Tailored DIPP-Based Ligands

The design of ligands is crucial in homogeneous catalysis, as it directly influences the catalyst's activity, selectivity, and stability. nih.gov The bulky 2,6-diisopropylphenyl (Dipp) moiety is a privileged component in ligand design, and its incorporation into new ligand scaffolds derived from DIPP-ethanol offers significant potential for developing next-generation catalysts.

Future research will likely focus on creating "tailor-made" N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands from DIPP-ethanol precursors. mdpi.com The synthetic versatility of the ethanol (B145695) group allows for straightforward modification to introduce various coordinating atoms (e.g., phosphorus, nitrogen, sulfur), enabling the synthesis of a diverse library of ligands. The key advantage of these DIPP-based ligands is the ability to fine-tune the steric and electronic environment around a metal center. mdpi.comucl.ac.uk By modifying the substituents on the phenyl ring or the ethanol backbone, researchers can systematically alter the ligand's properties to optimize catalytic performance for specific reactions.

A significant area of development will be in asymmetric catalysis. Chiral ligands derived from DIPP-ethanol can be synthesized and employed in reactions such as asymmetric hydrogenations, cross-coupling reactions, and olefin metathesis. The steric bulk of the Dipp groups can create a well-defined chiral pocket around the metal center, forcing substrates to approach in a specific orientation and thereby inducing high enantioselectivity.

For instance, β-diketiminato ligands featuring the Dipp group have already demonstrated utility in stabilizing reactive metal centers and enabling challenging chemical transformations. acs.org Extending this concept, DIPP-ethanol can serve as a precursor to a new class of chiral β-diketiminato and related ligands.

Table 1: Potential DIPP-Based Ligands and Their Catalytic Applications

| Ligand Class | Potential Precursor | Target Catalytic Application | Key Feature |

|---|---|---|---|

| Chiral Phosphines | Chiral derivative of DIPP-ethanol | Asymmetric Hydrogenation, Cross-Coupling | Tunable steric and electronic properties |

| N-Heterocyclic Carbenes (NHCs) | DIPP-ethanol derived imidazolium (B1220033) salt | Olefin Metathesis, C-H Activation | Strong σ-donation, robust catalyst stability |

| Chiral Diamines/Diols | DIPP-ethanol derivatives | Asymmetric Transfer Hydrogenation | Formation of well-defined chiral environments |

The development of these tailored ligands is expected to lead to catalysts with superior performance, broader substrate scope, and improved selectivity, addressing current challenges in synthetic chemistry. nih.gov

Exploration of New Chemical Transformations Utilizing the 2-(2,6-Diisopropylphenyl)ethanol Scaffold

The DIPP-ethanol scaffold is not only a precursor for ligands but also a valuable starting material for complex molecule synthesis. Its sp3-rich character is particularly attractive in medicinal chemistry, where three-dimensional molecular shapes are often correlated with improved clinical success. nih.gov